molecular formula C15H22N2 B13544961 [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine

[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine

Cat. No.: B13544961
M. Wt: 230.35 g/mol
InChI Key: WOXUAMJUEQRFJB-UHFFFAOYSA-N
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Description

[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: is a complex organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a benzyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Benzyl Substitution: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Methanamine Attachment: Finally, the methanamine group is attached through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the imine or oxime derivatives back to the amine form.

    Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Cyclopropyl Ring Opening: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Primary amines.

    Substitution: Benzyl-substituted derivatives.

    Cyclopropyl Ring Opening: Linear or branched amines.

Scientific Research Applications

[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: can be compared with similar compounds such as:

    [2-(1-Benzylpyrrolidin-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a cyclopropyl group.

    [2-(1-Benzylpyrrolidin-2-yl)propyl]amine: Contains a propyl group instead of a cyclopropyl group.

    [2-(1-Benzylpyrrolidin-2-yl)butyl]amine: Features a butyl group in place of the cyclopropyl group.

The uniqueness of This compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

[2-(1-benzylpyrrolidin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C15H22N2/c16-10-13-9-14(13)15-7-4-8-17(15)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2

InChI Key

WOXUAMJUEQRFJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3CC3CN

Origin of Product

United States

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